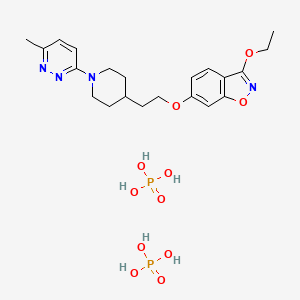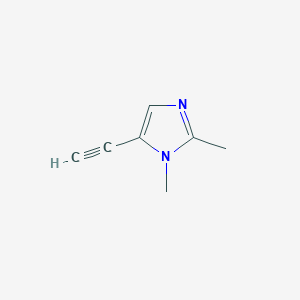
N4-benzoyl-2',3'-dideoxycytidine
Übersicht
Beschreibung
N4-benzoyl-2',3'-dideoxycytidine is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >47.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Oligodeoxynucleotide Incorporation
N4-Benzoyl-2',3'-dideoxycytidine has been utilized in the synthesis of phosphorothioamidites derived from 3'-thio-3'-deoxythymidine and 3'-thio-2',3'-dideoxycytidine. This process is significant for the automated synthesis of oligodeoxynucleotides containing a 3'-S-phosphorothiolate linkage. Such advancements have improved the coupling yields in oligonucleotide synthesis, essential for mechanistic studies in molecular biology and genetics (Sabbagh et al., 2004).
Prodrug Development for Anti-AIDS Treatment
The compound has been studied as a prodrug of 2',3'-dideoxy-2',3'-didehydrocytidine (DDCN), a potential anti-acquired immunodeficiency syndrome (AIDS) agent. Studies show that the prodrug can regenerate DDCN under specific conditions, which has implications for developing more effective anti-HIV treatments (Kawaguchi et al., 1989).
Structural Analysis and Molecular Modelling
Structural analysis of this compound has provided insights into its molecular conformation and interactions, contributing to the understanding of its biological activity against the HIV virus. This kind of structural elucidation is crucial for drug design and development in antiviral therapy (Gulbis et al., 1993).
Synthesis of Protected Derivatives for Oligoribonucleotide Synthesis
This compound and its derivatives are used in oligoribonucleotide synthesis. The synthesis of protected derivatives like N6-benzoyl-2'-O-tetrahydropyranyladenosine and N4-benzoyl-2'-O-tetrahydropyranylcytidine demonstrates the compound's utility in creating modified nucleotides necessary for advanced genetic and RNA research (Neilson & Werstiuk, 1971).
Applications in Understanding Mitochondrial DNA Damage
Research involving 2',3'-dideoxycytidine, related to this compound, has shown its impact on mitochondrial DNA and cellular metabolism. This research is crucial for understanding the drug's mechanism of action and its potential side effects at the cellular level (Chen & Cheng, 1989).
Electrochemical Synthesis and Derivatives
The electrochemical synthesis of derivatives of this compound has been investigated for improved synthesis methods. This approach is vital for large-scale production and pharmaceutical applications (Johansen et al., 1991).
Antiviral Activity Studies
Studies on the antiviral properties of this compound and its derivatives are essential for developing new anti-HIV medications. Research in this area helps in understanding the efficacy and potential of these compounds in treating viral infections (Loakes et al., 1995).
Eigenschaften
IUPAC Name |
N-[1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-10-12-6-7-14(23-12)19-9-8-13(18-16(19)22)17-15(21)11-4-2-1-3-5-11/h1-5,8-9,12,14,20H,6-7,10H2,(H,17,18,21,22)/t12-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZQYMMFALYKCO-GXTWGEPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350423 | |
| Record name | N4-benzoyl-2',3'-dideoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730608 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
120885-60-1 | |
| Record name | N4-benzoyl-2',3'-dideoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-](/img/structure/B3046126.png)
![2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole](/img/structure/B3046127.png)



![1-[2-(4-Methylpiperazin-1-yl)ethyl]-1h-pyrazol-4-amine](/img/structure/B3046136.png)
![2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3046138.png)



![3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3046144.png)

